molecular formula C21H22N4O4 B15286632 1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B15286632
M. Wt: 394.4 g/mol
InChI Key: SIWVFNBWCUMPMM-UHFFFAOYSA-N
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Description

1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the imidazopyridine core .

Scientific Research Applications

1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-[[8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H22N4O4/c1-14-3-2-10-24-18(13-23-11-8-16(9-12-23)21(26)27)19(22-20(14)24)15-4-6-17(7-5-15)25(28)29/h2-7,10,16H,8-9,11-13H2,1H3,(H,26,27)

InChI Key

SIWVFNBWCUMPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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